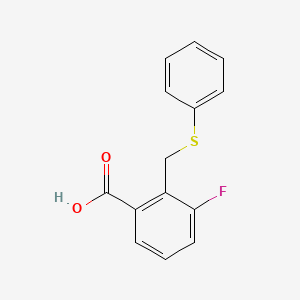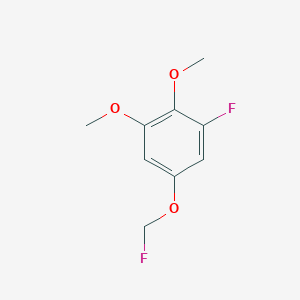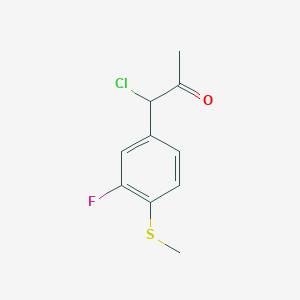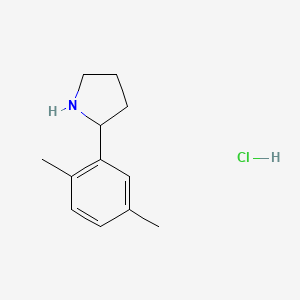
2-(2,5-Dimethylphenyl)pyrrolidine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反应分析
Types of Reactions
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride
- 2-(2,4-Dimethylphenyl)pyrrolidine hydrochloride
- 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride
Uniqueness
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |
InChI 键 |
GZPFDUHEGASWAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


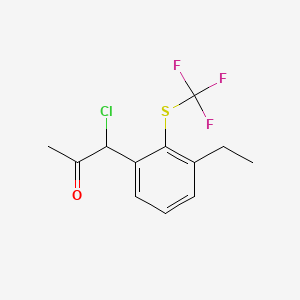
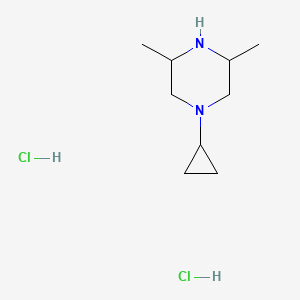
![2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14040616.png)
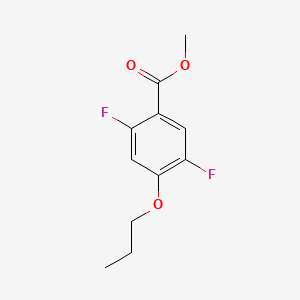
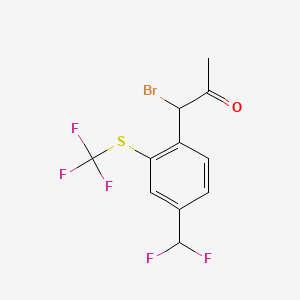
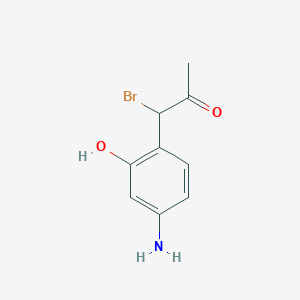

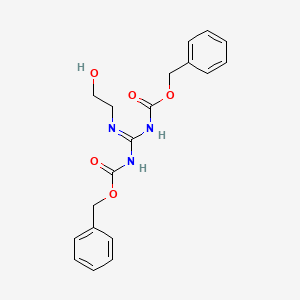
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
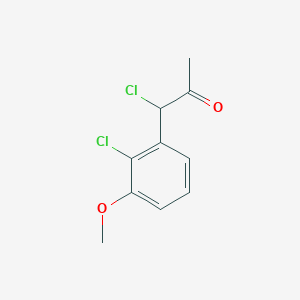
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
